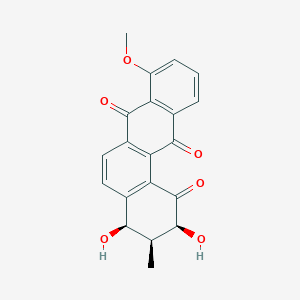![molecular formula C20H20N2O11 B3025789 2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid CAS No. 30414-15-4](/img/structure/B3025789.png)
2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid
Übersicht
Beschreibung
N,N'-bis(2,3-Dihydroxybenzoyl)-O-L-seryl-L-serine is a microbial metabolite and degradation product of the bacterial siderophore enterobactin that has been found in Streptomyces and has anticancer activity. It inhibits invasion of 26-L5 murine colon cancer cells in a Matrigel™ assay with an IC50 value of 2.7 µM.
2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid is a natural product found in Streptomyces with data available.
Wissenschaftliche Forschungsanwendungen
Phenolic Compounds and Anti-Inflammatory Activities
Research on phenolic compounds similar to 2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid has shown promising anti-inflammatory activities. For example, compounds isolated from the tender leaves of Eucommia ulmoides Oliv. demonstrated modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells, indicating potential anti-inflammatory effects (Ren et al., 2021).
Microbial Utilization for Growth
Escherichia coli strains have been shown to utilize aromatic acids, closely related to the compound , as sole sources of carbon for growth. These acids undergo conversion and degradation processes, highlighting the potential application of similar compounds in microbiological studies and biotechnological applications (Burlingame & Chapman, 1983).
Chemical Stability and Solubility
Efforts to synthesize derivatives of related compounds, like 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid, have been undertaken to improve chemical stability and liposolubility. These synthesized compounds can be hydrolyzed to release bioactive components, suggesting potential applications in drug delivery systems and pharmaceutical chemistry (Chen et al., 2016).
Metabolic Studies
The synthesis of labeled versions of similar compounds for use in mammalian metabolic studies shows the utility of these compounds in understanding metabolic pathways and biological processes. This can be particularly important in drug development and biochemical research (Kurosawa & Nishioka, 1996).
Eigenschaften
IUPAC Name |
(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-[(2S)-2-[(2,3-dihydroxybenzoyl)amino]-3-hydroxypropanoyl]oxypropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O11/c23-7-11(21-17(28)9-3-1-5-13(24)15(9)26)20(32)33-8-12(19(30)31)22-18(29)10-4-2-6-14(25)16(10)27/h1-6,11-12,23-27H,7-8H2,(H,21,28)(H,22,29)(H,30,31)/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLXJDVFEFZPIMN-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)NC(CO)C(=O)OCC(C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C(=O)N[C@@H](CO)C(=O)OC[C@@H](C(=O)O)NC(=O)C2=C(C(=CC=C2)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2s-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-[(2s)-2-[(2,3-Dihydroxyphenyl)carbonylamino]-3-Hydroxy-Propanoyl]oxy-Propanoic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 4-(methylthio)-](/img/structure/B3025709.png)

![(2S)-10,18-Dimethoxy-21-oxa-6,14,23-triazapentacyclo[12.9.0.02,6.08,13.016,22]tricosa-1(23),8(13),9,11,16(22),17,19-heptaene-7,15-dione](/img/structure/B3025711.png)


![2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester](/img/structure/B3025714.png)
![5-heptyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol](/img/structure/B3025717.png)
![N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3025721.png)

![(2S)-2-[[4-(5-ethynyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2,3-dihydro-1H-indol-1-yl]carbonyl]-1-pyrrolidinecarbonitrile](/img/structure/B3025724.png)

![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol, acetate ester](/img/structure/B3025726.png)
![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)